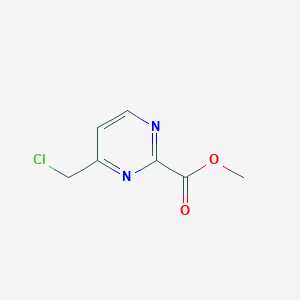
2-Hydroxy-5-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide is a heterocyclic compound that features a pyridine ring fused to a cyclohexa-1,4-diene ring with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide typically involves the condensation of a pyridine derivative with a cyclohexa-1,4-diene derivative under specific reaction conditions. One common method involves the use of a base-catalyzed reaction where the pyridine derivative is reacted with a cyclohexa-1,4-diene derivative in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new substituents.
Applications De Recherche Scientifique
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-oxo-3-(1H-pyridin-2-ylidene)cyclohexa-1,4-diene-1-carboxamide
- 6-oxo-3-(1H-pyridin-3-ylidene)cyclohexa-1,4-diene-1-carboxamide
- 6-oxo-3-(1H-pyridin-5-ylidene)cyclohexa-1,4-diene-1-carboxamide
Uniqueness
6-oxo-3-(1H-pyridin-4-ylidene)cyclohexa-1,4-diene-1-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-7-9(1-2-11(10)15)8-3-5-14-6-4-8/h1-7,15H,(H2,13,16) |
Clé InChI |
ADQRBHFZBAJWNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NC=C2)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)






